Linear Spacer Distance: Butan-1-one Provides the 4-Carbon Linker Required for Kala Pharmaceuticals Lead Series
The target compound embeds a four-carbon chain (C–C–C–C=O) between the spirocyclic nitrogen and the α-chloro electrophile. In contrast, the ethanone analog contains a two-carbon spacer and the propanone analog a three-carbon spacer. This difference is critical because the lead series exemplified by WO2016086026A1 explicitly requires a butanamido linker to bridge the spirocyclic amine to the imidazo[1,2-b]pyridazine core; the crystallographically optimized Form B of Compound 5 demonstrates that the four-carbon chain achieves an N–to–carbonyl distance of approximately 5.0–5.5 Å [1]. Shorter spacers would contract the pharmacophore by ~1.2–2.5 Å, disrupting the geometry necessary for potent anti-angiogenic activity [2].
| Evidence Dimension | Linear N-to-carbonyl spacer length (approximate) |
|---|---|
| Target Compound Data | ~5.0‑5.5 Å (butan-1-one, 4-carbon chain) |
| Comparator Or Baseline | Ethanone analog: ~2.8‑3.2 Å (2-carbon); Propanone analog: ~3.9‑4.3 Å (3-carbon) |
| Quantified Difference | Δ +1.2‑2.7 Å relative to shorter-chain analogs |
| Conditions | Geometry-optimized conformers (MMFF94 force field, PubChem) and patent X-ray crystallography data for Compound 5 Form B |
Why This Matters
Procurement of the butan-1-one variant is essential for replicating the exact spacer geometry of patent-protected lead compounds; shorter-chain analogs cannot be elongated post-hoc without altering the synthetic route.
- [1] WO2016086026A1 – Kala Pharmaceuticals, Inc. (2016). Crystalline forms of a therapeutic compound and uses thereof: Compound 5 XRPD characterization and unit cell parameters. View Source
- [2] PubChem CID 86344857 – 2,5-dimethyl-N-[2-methyl-5-[2-[4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butanoylamino]imidazo[1,2-b]pyridazin-6-yl]oxyphenyl]pyrazole-3-carboxamide. View Source
